Product packaging for Diazoacetylglycine hydrazide(Cat. No.:CAS No. 820-75-7)

Diazoacetylglycine hydrazide

Cat. No.: B1217427
CAS No.: 820-75-7
M. Wt: 157.13 g/mol
InChI Key: MOUDDNPBPJHZHZ-UHFFFAOYSA-N
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Description

Diazoacetylglycine hydrazide is a multifunctional chemical scaffold of significant interest in medicinal and organic chemistry research. This compound integrates a reactive diazo group with a hydrazide functionality, making it a valuable precursor for synthesizing a diverse array of complex molecules. Its core structure is featured in chemical databases as a building block for further chemical exploration . Research Applications: As a hydrazide derivative, this compound serves as a key synthon for constructing various nitrogen-containing heterocycles, which are privileged structures in drug discovery. Hydrazides are widely employed to generate hydrazone derivatives, pyrazoles, oxadiazoles, thiadiazoles, and other fused heterocyclic systems with documented biological activities . The diazoacetyl group further expands its utility in cyclization and carbonylation reactions, potentially enabling access to more complex molecular architectures. Biological Relevance: While the specific biological profile of this compound requires further investigation, hydrazide-based compounds are known to exhibit a broad spectrum of pharmacological properties. Research on analogous structures has demonstrated potential antitumor , antimicrobial , antifungal , antimalarial , and anti-inflammatory activities . Notable drugs such as the antituberculosis agent isoniazid are also hydrazide derivatives, underscoring the therapeutic potential of this chemical class . Handling and Usage: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N5O2 B1217427 Diazoacetylglycine hydrazide CAS No. 820-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820-75-7

Molecular Formula

C4H7N5O2

Molecular Weight

157.13 g/mol

IUPAC Name

2-diazo-N-(2-hydrazinyl-2-oxoethyl)acetamide

InChI

InChI=1S/C4H7N5O2/c5-8-2-3(10)7-1-4(11)9-6/h2H,1,6H2,(H,7,10)(H,9,11)

InChI Key

MOUDDNPBPJHZHZ-UHFFFAOYSA-N

SMILES

C(C(=O)NN)NC(=O)C=[N+]=[N-]

Canonical SMILES

C(C(=O)NN)NC(=O)C=[N+]=[N-]

Other CAS No.

820-75-7

Synonyms

N-diazoacetylglycine hydrazide

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Hydrazide Compounds

Hydrazides are a class of organic compounds characterized by the -C(=O)NHNH2 functional group. Their synthesis is a cornerstone of medicinal and organic chemistry, with several established pathways. hygeiajournal.com

The most traditional and widely employed method for synthesizing hydrazides is the condensation reaction between an ester and hydrazine (B178648) hydrate (B1144303). nih.govmdpi.com This reaction, often referred to as hydrazinolysis, involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group (alkoxide) and the formation of the corresponding acyl hydrazide. researchgate.net

The process is typically carried out by refluxing the ester with an excess of hydrazine hydrate, often in an alcoholic solvent like ethanol (B145695) or methanol. mdpi.comnih.govnih.gov The reaction conditions can vary in duration from a few hours to over 12 hours, depending on the reactivity of the ester substrate. mdpi.comnih.gov For instance, the synthesis of N-(2-naphthalenyl)glycine hydrazide is achieved by refluxing the corresponding ethyl ester with hydrazine hydrate in ethanol for 10 hours. nih.gov Similarly, fenamic hydrazides are prepared by refluxing the methyl esters of fenamic acids with hydrazine hydrate for 1.5 to 12 hours. mdpi.com

While generally efficient, this method can present challenges. For α,β-unsaturated esters, a common side reaction is the Michael-type addition of hydrazine to the double bond, leading to the formation of pyrazolidinone derivatives instead of the desired hydrazide. researchgate.net To circumvent this, alternative methods involving the pre-activation of carboxylic acids may be employed. researchgate.net

Table 1: Examples of Ester-Hydrazine Condensation Conditions Data is compiled from multiple research findings.

Starting EsterReagentsSolventConditionsProductReference
Ethyl N-(2-naphthalenyl)glycinateHydrazine hydrateEthanolReflux, 10 hN-(2-naphthalenyl)glycine hydrazide nih.gov
Fenamic acid methyl estersHydrazine hydrateMethanolReflux, 1.5-12 hFenamic acid hydrazides mdpi.com
Ethyl p-hydroxybenzoateHydrazine hydrateEthanolReflux, 2 h4-hydroxybenzohydrazide chemmethod.com
Ethyl ester of 2-(N-piperidyl) acetic acidHydrazine hydrateNot specifiedReflux2-(N-piperidyl) acetic acid hydrazide nih.gov

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, in line with the principles of green chemistry. These approaches aim to reduce reaction times, minimize or eliminate the use of hazardous organic solvents, and improve energy efficiency. chemmethod.commdpi.com

Several green techniques have been successfully applied to hydrazide synthesis:

Microwave Irradiation: This method uses microwave energy to rapidly heat the reaction mixture, dramatically reducing reaction times from hours to minutes. chemmethod.comresearchgate.net Syntheses are often performed in a solvent-free, one-pot manner by directly reacting a carboxylic acid with hydrazine hydrate. researchgate.net For example, the synthesis of benzoic hydrazide via conventional heating takes 6 hours, whereas under microwave irradiation, it is completed in just 60 seconds with an improved yield. researchgate.net

Ultrasonic Waves: Sonication provides an alternative energy source that accelerates reactions through acoustic cavitation. ekb.egscispace.com The synthesis of 4-aminobenzohydrazide (B1664622) from ethyl 4-aminobenzoate (B8803810) and hydrazine hydrate under ultrasonic conditions results in a good yield with reduced reaction time compared to conventional heating. ekb.eg

Grinding Technique: A simple, efficient, and solvent-free method involves grinding a carboxylic acid directly with hydrazine hydrate in a mortar and pestle at room temperature. researchgate.net The reaction mixture typically solidifies within minutes, and the product can be purified by simple crystallization, avoiding tedious workups from aqueous solutions where hydrazides are often highly soluble. researchgate.net

Natural Catalysts: Innovative approaches have explored the use of natural, biodegradable catalysts. Lemon juice, for example, has been shown to be an effective catalyst for the condensation reaction between esters and hydrazines, proving superior in some cases to conventional acid catalysts like H₂SO₄. inglomayor.cl

Table 2: Comparison of Conventional vs. Green Synthesis of Hydrazides Data adapted from Saha, A., et al. (2010). researchgate.net

R-Group of AcidConventional (Reflux)Microwave (Solvent-Free)
Time (hr) Yield (%)
C₆H₅-6.077
4-ClC₆H₄-6.570.5
2,4-(Cl)₂C₆H₃-7.065
4-CH₃OC₆H₄-7.064
2-HOC₆H₄-9.067.5

Formation of Diazoacetylglycine Hydrazide from Glycine (B1666218) Derivatives

This compound (also known as 2-diazo-N-(2-hydrazino-2-oxoethyl)acetamide) is a specialized compound built upon a glycine framework. solubilityofthings.comuni.lu Its synthesis logically proceeds from glycine precursors. The formation involves two key transformations: the conversion of a glycine derivative to its corresponding hydrazide and the subsequent introduction of the diazoacetyl group.

The initial step follows the classic ester-hydrazine condensation pathway. A glycine ester, such as ethyl glycinate, is reacted with hydrazine hydrate to form glycine hydrazide. nih.gov This foundational reaction provides the necessary hydrazide functional group. rsc.org

Derivatization Strategies for Analog Synthesis in Research

The functional groups within hydrazide compounds, particularly the terminal -NHNH₂ of the hydrazide and the reactive diazo group in this compound, serve as versatile handles for chemical modification. These derivatization strategies are employed to generate libraries of analog compounds for structure-activity relationship (SAR) studies in drug discovery and chemical biology. nih.govnih.gov

Key derivatization strategies include:

Hydrazone Formation: The most common derivatization involves the condensation of the hydrazide with various aldehydes or ketones. mdpi.com This reaction forms a stable hydrazone linkage (-C=N-NH-C=O) and allows for the introduction of a wide array of substituents. For example, a library of glycine hydrazide (GlyH) analogs was created by condensing a core glycine hydrazide structure with different substituted benzaldehydes to probe their biological activity. nih.gov

Heterocyclization: Hydrazide-hydrazones are valuable intermediates for synthesizing a variety of heterocyclic compounds, such as thiazoles, thiophenes, and pyridines. researchgate.net The hydrazone can undergo a series of cyclization reactions with different reagents to build complex ring systems, leading to novel chemical scaffolds with potential biological activities. researchgate.net

N-N Bond Formation via Catalysis: Modern catalytic methods enable the formation of complex, substituted hydrazides. A nickel-catalyzed N-N cross-coupling reaction has been developed that allows for the derivatization of amines, including complex drug molecules, into their corresponding hydrazides, showcasing a powerful tool for late-stage functionalization. acs.org

Chemoselective Alkylation/Acylation: The hydrazide group in N-aminoglycine-containing peptides can be selectively modified. Its nucleophilicity allows for chemoselective derivatization, such as reductive alkylation, in the presence of other amine groups to create diverse peptidomimetic libraries. nih.gov However, care must be taken to avoid undesired side reactions, such as trifluoroacetylation of the hydrazide during peptide cleavage from a solid support. nih.gov

Table 3: Common Derivatization Strategies for Hydrazide Analogs

StrategyFunctional Group TargetedReactionPurposeReference
Hydrazone FormationHydrazide (-NHNH₂)Condensation with Aldehyde/KetoneIntroduce diverse substituents for SAR studies mdpi.comnih.gov
HeterocyclizationHydrazide-HydrazoneCyclization with various reagentsCreate novel heterocyclic scaffolds researchgate.net
N-N Cross-CouplingAmineNickel-catalyzed couplingLate-stage functionalization of complex molecules acs.org
Chemoselective AlkylationHydrazide (-NHNH₂)Reductive AlkylationGenerate peptidomimetic libraries nih.gov

Chemical Reactivity and Transformation Pathways

General Reactivity of Diazo and Hydrazide Moieties

The reactivity of diazoacetylglycine hydrazide is fundamentally determined by the intrinsic chemical properties of its diazo and hydrazide functional groups.

Diazo Group: Diazo compounds exhibit dual reactivity, acting as both nucleophiles and electrophiles. The carbon atom of the diazo group is nucleophilic and readily reacts with various electrophiles. nih.govresearchgate.net The nucleophilic reactivity of diazo compounds can vary significantly, spanning over ten orders of magnitude depending on the substituents. nih.gov For instance, the reactivity can range from being comparable to styrene (B11656) to as high as that of enamines. nih.gov Conversely, the terminal nitrogen atom of the diazo group is electrophilic and can react with strong nucleophiles. researchgate.net Aryldiazonium ions, which feature a diazo group, are considered weak electrophiles and typically react with highly reactive aromatic compounds that possess strong electron-donating groups. youtube.comyoutube.com

Hydrazide Moiety: The hydrazide functional group is characterized by the presence of two adjacent nitrogen atoms, which confers nucleophilic properties. soeagra.com However, the nucleophilicity of the internal nitrogen atom in a hydrazide is considerably reduced compared to alkyl- or arylhydrazines. nih.gov Acylhydrazides and sulfonylhydrazides are generally considered sluggish reactants in nucleophilic reactions. nih.govacs.org Despite this reduced reactivity, hydrazides can still participate in nucleophilic substitution reactions. For example, a method for N-N bond formation involves an SN2 substitution at the amide nitrogen atom using amine nucleophiles. nih.gov

The electrophilic and nucleophilic characteristics of the diazo and hydrazide moieties are summarized in the table below.

Functional GroupAtom/SiteChemical CharacterReactivity
DiazoCarbonNucleophilicReacts with electrophiles like benzhydryl cations. nih.gov
DiazoTerminal NitrogenElectrophilicReacts with strong nucleophiles and activated aromatic compounds. libretexts.orgwikipedia.orglibretexts.org
HydrazideAmino NitrogenNucleophilicLess nucleophilic than hydrazines, but participates in reactions like hydrazone formation. soeagra.comnih.gov

Diazo Group: A defining characteristic of diazo compounds is their inherent instability, often leading to exothermic decomposition. acs.orgnih.gov The primary decomposition pathway involves the loss of nitrogen gas (N₂), a thermodynamically very stable molecule, to generate a highly reactive carbene intermediate. tuni.fistackexchange.com This process can be initiated by heat or light (photolysis). acs.orgtuni.fi The thermal stability of diazo compounds is influenced by their substituents; for example, the onset of decomposition for ethyl (phenyl)diazoacetate is around 60 °C. acs.orgnih.gov The presence of a carbonyl group adjacent to the diazo group, as in α-diazoketones, can increase stability through resonance. stackexchange.com

Hydrazide Moiety: Hydrazides can also undergo decomposition in solution. The degradation of hydrazine (B178648) in aqueous systems is primarily an oxidation process, leading to the formation of nitrogen gas. osti.govresearchgate.net This oxidation can be catalyzed by metal ions such as Cu(II). osti.govresearchgate.net Under certain conditions, the decomposition can also yield ammonia (B1221849). osti.govresearchgate.netmdpi.com The stability of hydrazines is pH-dependent; they are more stable under acidic conditions and unstable in alkaline or neutral solutions in the presence of oxygen. researchgate.net On iridium catalysts, hydrazine decomposition can proceed through N-N bond scission, ultimately producing ammonia and nitrogen. rsc.org

The following table outlines the primary decomposition pathways for diazo and hydrazide groups.

Functional GroupDecomposition TriggerPrimary ProductsKey Intermediates
DiazoHeat, LightNitrogen Gas (N₂)Carbene
HydrazideOxidation (e.g., by O₂), Catalysts (e.g., Cu(II), Ir)Nitrogen Gas (N₂), Ammonia (NH₃)Hydrazyl radical

Reaction Mechanisms Leading to Diverse Chemical Structures

The dual functionality of this compound allows it to participate in a range of reactions that lead to the formation of diverse and complex chemical structures.

Hydrazides readily react with aldehydes and ketones in a condensation reaction to form hydrazones. soeagra.comwikipedia.org This reaction is initiated by the nucleophilic attack of the hydrazide's terminal nitrogen on the carbonyl carbon. soeagra.com The resulting tetrahedral intermediate then undergoes dehydration to yield the hydrazone. soeagra.com The rate of hydrazone formation can be slow at neutral pH, and the rate-limiting step is often the breakdown of the tetrahedral intermediate. nih.gov

Hydrazones are generally more stable to hydrolysis than imines, a property attributed to electron delocalization involving the adjacent nitrogen atom, which reduces the electrophilicity of the carbon-nitrogen double bond. nih.gov However, the stability of hydrazones is pH-dependent and they are susceptible to hydrolysis, especially under acidic conditions. nih.govresearchgate.net The presence of electron-withdrawing groups on the hydrazine moiety can lead to faster formation and hydrolysis of the resulting hydrazone. researchgate.net Acylhydrazones, derived from acyl hydrazides, are particularly susceptible to hydrolysis under mildly acidic conditions (pH ~4-7). researchgate.net

The nitrogen atoms in both the diazo and hydrazide moieties can participate in N-N coupling reactions. Diazonium salts, which contain a diazo group, can couple with primary and secondary amines to form triazenes. wikipedia.org This reaction, known as azo N-coupling, occurs in alkaline media. wikipedia.org For instance, the reaction of a diazonium salt with aniline (B41778) can produce diazoamino benzene. youtube.com

More recent methods have been developed for the synthesis of hydrazides via N-N cross-coupling reactions. organic-chemistry.orgacs.orgnih.gov One such method utilizes a nickel catalyst to couple O-benzoylated hydroxamates with a range of amines. organic-chemistry.orgacs.orgnih.gov This reaction is proposed to proceed through an electrophilic Ni-stabilized acyl nitrenoid intermediate, which is then attacked by the amine nucleophile to form the N-N bond. organic-chemistry.orgnih.govresearchgate.net Another strategy involves an SN2 substitution at the amide nitrogen of O-tosyl hydroxamates with amine nucleophiles to form hydrazides. nih.gov Transition-metal-catalyzed reactions of diazo compounds can also lead to N-N bond formation through various intermediates. researchgate.net

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of diazoacetylglycine hydrazide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not widely published in readily accessible literature, a theoretical analysis of its structure allows for the prediction of expected signals.

A ¹H NMR spectrum would be expected to show distinct signals for the protons in different chemical environments: the single proton of the diazoacetyl group, the two protons of the glycine (B1666218) methylene (B1212753) group, and the protons of the hydrazide group. Similarly, a ¹³C NMR spectrum would provide signals corresponding to the carbonyl carbons of the acetyl and hydrazide moieties, the methylene carbon of the glycine unit, and the carbon of the diazo group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H stretch (amide and hydrazide) 3350-3180
C-H stretch (aliphatic) 3000-2850
C=N=N stretch (diazo) 2150-2100
C=O stretch (amide I band) 1680-1630
C=O stretch (hydrazide) 1670-1630

The presence of a strong absorption band in the region of 2100-2150 cm⁻¹ would be a key indicator of the diazo functional group. The distinct carbonyl and N-H absorptions would further confirm the presence of the amide and hydrazide components.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This allows for the determination of the molecular weight of a compound, providing strong evidence for its elemental composition. For this compound (C₄H₇N₅O₂), the predicted monoisotopic mass is approximately 157.06 g/mol .

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺ 158.06725
[M+Na]⁺ 180.04919
[M-H]⁻ 156.05269

Data is based on predicted values. uni.lu

X-ray Crystallography for Solid-State Structural Analysis

Although "this compound" is listed in some structural databases, detailed and publicly accessible crystallographic data, such as unit cell dimensions and atomic coordinates from a solved crystal structure, remains elusive in the current body of scientific literature. The availability of such data would be invaluable for a complete understanding of the molecule's solid-state architecture and intermolecular interactions.

Structure Activity Relationship Sar Studies in Research Models

Principles of Structural Modification and Analog Design for Research

The design of analogs for a compound like Diazoacetylglycine hydrazide involves systematic structural modifications to explore and optimize its biological interactions. These modifications are based on well-established chemical principles and strategies in medicinal chemistry.

A primary and extensively used strategy involves the modification of the terminal hydrazide group. Hydrazides are known to readily react with aldehydes and ketones, even under mild, physiological pH conditions, to form stable hydrazone derivatives. biomers.netthermofisher.com This reaction provides a straightforward method for introducing a wide array of structural diversity. By selecting different aldehydes or ketones, researchers can systematically vary the steric, electronic, and lipophilic properties of the resulting hydrazone analog, which is a common approach in developing new therapeutic candidates. royalsocietypublishing.orgresearchgate.netnih.gov

Another key principle in analog design is molecular hybridization, where distinct pharmacophores (biologically active structural motifs) are combined into a single molecule. acs.org For this compound, this could involve replacing or linking parts of the molecule with other known bioactive fragments to create a hybrid compound with potentially enhanced or novel activities.

Further modifications can be made to the core structure. The glycine (B1666218) linker can be replaced with other amino acids to assess the impact of different side chains on activity. The diazoacetyl group itself, a known reactive moiety, can be altered. nih.gov Its replacement with other groups (bioisosteric replacement) can help determine the necessity of the diazo function for the observed biological effects. nih.gov These modifications, often guided by computational modeling, aim to understand how changes in the molecule's shape, size, and charge distribution affect its interaction with biological targets. royalsocietypublishing.orgfrontiersin.org

Illustrative Strategies for Analog Design:

Modification StrategyTarget MoietyRationaleExample of Resulting Structure
Hydrazone FormationTerminal Hydrazide (-CONHNH₂)Introduce diverse substituents to modulate lipophilicity and steric/electronic properties. royalsocietypublishing.orgDiazoacetylglycyl-Aryl-Hydrazone
Bioisosteric ReplacementDiazoacetyl Group (-COCHN₂)Evaluate the importance of the diazo group for biological activity by replacing it with a chemically similar but distinct group. nih.gov(e.g., Acetylglycine Hydrazide)
Core Amino Acid VariationGlycine BackboneDetermine the influence of the amino acid side chain on target binding and specificity.(e.g., Diazoacetylalanyl Hydrazide)
Molecular HybridizationEntire Molecule or FragmentsCombine with another pharmacophore to create a new agent with potentially synergistic or dual activity. acs.org(e.g., Linking to a known DNA intercalator)

Correlation of Structural Features with Biological Interaction Profiles

The biological activity of this compound and its analogs is intrinsically linked to its specific structural components. Each part of the molecule can be correlated with a particular type of biological interaction.

The diazoacetyl moiety is a critical feature. Diazo compounds are known to be metabolically stable but can be activated (e.g., by light or transition metals) to form highly reactive carbenes. nih.govraineslab.com This reactivity allows them to act as alkylating agents, forming covalent bonds with nucleophilic residues (such as those containing oxygen, nitrogen, or sulfur) in biomolecules like proteins and nucleic acids. raineslab.com This covalent modification is a known mechanism for the activity of some antitumor agents. rsc.org The presence of the charged diazo group is considered crucial for the antibacterial activity seen in related diazopyrazole compounds. nih.gov

The hydrazide group (-CONHNH₂) is a versatile functional group capable of forming strong hydrogen bonds, which can be critical for binding to biological targets like enzyme active sites. researchgate.netnih.gov It also has the ability to chelate metal ions, a property that is central to the biological effects of many hydrazide-containing compounds. researchgate.net

Correlation of Molecular Fragments with Potential Biological Interactions:

Structural FeaturePotential Biological Interaction/RoleSupporting Principle/Reference
Diazoacetyl GroupActs as a reactive alkylating agent upon activation; potential for covalent modification of biological targets.Diazo compounds can serve as chemical probes and form covalent adducts with biomolecules. nih.govraineslab.com
Hydrazide MoietyForms hydrogen bonds; chelates metal ions.The hydrazide group is highly reactive and can interact with microbial proteins and enzymes. researchgate.net
Amide LinkageProvides structural rigidity and participates in hydrogen bonding.Amide bonds are fundamental structural units in peptides and influence molecular conformation.
Hydrazone Linkage (in analogs)Essential pharmacophore for many biological activities; modulates electronic properties and molecular shape.The azomethine proton in hydrazones is a key feature for new drug development. researchgate.netresearchgate.net

Impact of Substituent Effects on Research Compound Efficacy

For analogs of this compound, particularly hydrazone derivatives, the nature and position of substituents dramatically influence efficacy. The principles of these substituent effects are well-documented in SAR studies of hydrazone families.

The electronic properties of substituents are a major factor. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl) groups, on an aromatic ring of a hydrazone analog can increase the acidity of nearby protons and alter the electron density of the molecule. nih.govsemanticscholar.org This can enhance interactions with biological targets. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, can have the opposite effect, which may be favorable or unfavorable depending on the specific target interaction. nih.gov

Lipophilicity, or the "greasiness" of a molecule, is another critical parameter that is modulated by substituents. The addition of lipophilic groups, such as alkyl chains or halogen atoms, can enhance the ability of a compound to cross biological membranes, like the cell wall of bacteria or the membrane of a cancer cell. rsc.org However, there is often an optimal range of lipophilicity, beyond which increased greasiness can lead to poor solubility or non-specific binding.

Steric factors, meaning the size and shape of the substituents, also play a crucial role. Bulky substituents can physically hinder the molecule from fitting into a specific binding pocket on a target enzyme or receptor, thereby reducing or abolishing its activity. mdpi.com In other cases, a bulky group might provide a better fit or induce a more active conformation. These effects are highly specific to the topology of the biological target. acs.org

Illustrative Data Table on Substituent Effects on Hydrazone Analogs:

Substituent (on an Aryl Ring)Electronic EffectLipophilicity ImpactPotential Influence on Efficacy
-Cl (Chloro)Electron-withdrawingIncreasesOften enhances antimicrobial or anticancer activity by modifying electronic and membrane-crossing properties. nih.gov
-NO₂ (Nitro)Strongly electron-withdrawingSlightly increasesCan significantly increase potency, but may also introduce toxicity. acs.org
-OH (Hydroxy)Electron-donating (by resonance)Decreases (more polar)Can form additional hydrogen bonds with the target, potentially increasing binding affinity.
-OCH₃ (Methoxy)Electron-donatingSlightly increasesEffect is variable; can improve metabolic stability or alter binding mode. nih.gov
-CF₃ (Trifluoromethyl)Strongly electron-withdrawingSignificantly increasesOften used to enhance both potency and metabolic stability due to its electronic nature and lipophilicity. acs.org

Mechanisms of Biological Interaction in Research Models

Enzymatic Target Interaction Mechanisms

The interaction of diazoacetylglycine hydrazide with enzymes is a key area of its research application. Its ability to modulate enzyme activity is rooted in its chemical reactivity, allowing it to act as an inhibitor or a labeling agent.

Enzyme Inhibition Kinetics and Binding Modes

The study of enzyme kinetics provides valuable insights into how inhibitors like this compound affect enzyme function. Different types of inhibition (competitive, noncompetitive, and uncompetitive) produce distinct changes in key kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). khanacademy.org These changes can be visualized using Michaelis-Menten and Lineweaver-Burk plots. khanacademy.org

Table 1: Effects of Different Inhibition Types on Kinetic Parameters

Inhibition TypeEffect on KmEffect on Vmax
CompetitiveIncreasesUnchanged
NoncompetitiveUnchangedDecreases
UncompetitiveDecreasesDecreases

This table is based on the principles of enzyme kinetics and is for illustrative purposes. Specific kinetic data for this compound with various enzymes would require targeted experimental analysis.

The binding mode of hydrazide-containing compounds to enzymes can be quite specific. For instance, in the context of carbonic anhydrases, hydrazides can act as zinc-binding ligands. nih.gov Molecular modeling studies suggest that they can function as bidentate ligands, coordinating with the zinc ion in the enzyme's active site. nih.gov This interaction is crucial for their inhibitory effect. Similarly, aryl hydrazines have been shown to reversibly modify the pyridoxal-5'-phosphate (PLP) cofactor in enzymes like 7,8-diaminopelargonic acid synthase (BioA), forming a stable quinonoid structure. nih.gov This covalent modification of the cofactor is a key aspect of the inhibition mechanism. nih.gov

Identification of Specific Enzyme Systems Modulated in Research

Research has explored the interaction of hydrazide-containing compounds with a variety of enzyme systems. While specific studies on this compound are limited in the public domain, the broader class of hydrazides has been shown to modulate the activity of several enzymes, suggesting potential targets for this compound as well.

Laccase: While direct inhibition of laccase by this compound is not prominently documented, various aromatic and aliphatic hydrazides have been investigated as potential inhibitors of this enzyme.

HDAC6: Hydrazide-based compounds have been developed as selective inhibitors of histone deacetylase 6 (HDAC6). nih.gov These inhibitors often feature a zinc-binding group, and their structure-activity relationship has been studied to enhance selectivity and pharmacokinetic properties. nih.gov

Carbonic Anhydrases: Aromatic hydrazides have been extensively studied as inhibitors of human carbonic anhydrase (CA) isoforms I, II, IV, IX, and XII. nih.gov They are believed to act as zinc binders within the active site. nih.govnih.gov The catalytic mechanism of CAs involves a zinc-bound hydroxide (B78521) ion, which is the target for many inhibitors. plos.orgebi.ac.ukmdpi.com

DNA Gyrase: DNA gyrase, a type II topoisomerase, is a validated target for antibacterial agents. chalcogen.ro While specific data on this compound is scarce, various other inhibitors, including those with different chemical scaffolds, are known to target this enzyme, often through competitive inhibition of ATP binding or by interfering with DNA cleavage and re-ligation. rsc.orgnih.govnih.gov

InhA: This enzyme, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a key target for antitubercular drugs. Hydrazide-containing compounds, most notably isoniazid, are known to inhibit InhA after metabolic activation.

Lipoxygenase: Certain N-(4-substituted phenyl)glycine derivatives, which share a glycine (B1666218) backbone with this compound, have been evaluated as potential lipoxygenase inhibitors. researchgate.net

Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis and is a target for inhibitors in various applications. While not extensively documented for this compound, other hydrazide derivatives have been explored as tyrosinase inhibitors.

Monoamine Oxidase (MAO): Hydrazine (B178648) derivatives are a well-known class of MAO inhibitors. Their mechanism often involves the formation of a covalent adduct with the flavin cofactor of the enzyme.

Table 2: Potential Enzyme Targets for Hydrazide-Containing Compounds

Enzyme FamilyGeneral RolePotential Interaction Mechanism
Histone Deacetylases (e.g., HDAC6)Regulation of gene expression, protein functionZinc-binding, allosteric inhibition nih.govnih.gov
Carbonic AnhydrasespH regulation, CO2 transportZinc chelation in the active site nih.govnih.gov
DNA Gyrase / TopoisomerasesDNA replication and repairATP-competitive inhibition, interference with DNA cleavage chalcogen.rorsc.org
Oxidoreductases (e.g., InhA, LOX, MAO)Catalysis of redox reactionsCovalent modification of cofactors, competitive inhibition

Decoy Substrate Mimicry in Enzyme Modulation

The concept of decoy substrate mimicry involves a compound that structurally resembles the natural substrate of an enzyme, allowing it to bind to the active site. However, unlike the true substrate, the decoy cannot be processed to completion, leading to enzyme inhibition. While the term "decoy substrate" is not explicitly used in the available literature for this compound, its structural components suggest a potential for such a mechanism. The glycine and acetyl groups could mimic natural substrates for certain metabolic enzymes.

Molecular and Cellular Interaction Mechanisms

Beyond direct enzyme inhibition, this compound's reactive nature allows for broader interactions at the molecular and cellular levels, particularly with nucleic acids and proteins.

Nucleic Acid Interaction and Modification in In Vitro Systems

The diazo group in this compound is a key functional group that can participate in various chemical reactions, including the potential for modifying nucleic acids. ontosight.ai While detailed studies specifically on this compound's interaction with DNA and RNA are not widely available, diazo compounds, in general, are known to be capable of alkylating nucleic acid bases. This reactivity makes them interesting tools for studying DNA structure and function in vitro.

Protein Profiling and Bioconjugation Applications in Chemical Biology Research

A significant application of this compound lies in the fields of protein profiling and bioconjugation. ontosight.aiontosight.ai Its diazo group can be utilized in "click chemistry" reactions to form stable covalent bonds with other molecules. ontosight.ai This property is highly valuable for:

Labeling Biomolecules: Attaching fluorescent dyes, affinity tags, or other reporter molecules to proteins and nucleic acids. ontosight.aiontosight.ai This allows for the visualization and tracking of these biomolecules within cells.

Bioconjugation: Covalently linking different molecules together. For instance, diazo compounds can react with carboxyl groups on proteins to form ester linkages. rospatent.gov.ru

Activity-Based Protein Profiling (ABPP): The hydrazide moiety can be used in reverse-polarity ABPP to capture and identify proteins with electrophilic modifications. nih.gov This technique uses nucleophilic probes, like hydrazides, to react with and "tag" electrophilic sites on proteins, enabling their identification and characterization. nih.gov

Table 3: Applications of this compound in Chemical Biology

ApplicationDescriptionKey Functional Group
BioconjugationCovalent linking of molecules, such as attaching probes to proteins.Diazo group, Hydrazide group ontosight.airospatent.gov.ru
Protein LabelingAttaching reporter molecules for visualization and tracking.Diazo group ontosight.aiontosight.ai
Activity-Based Protein ProfilingIdentifying and characterizing proteins with specific reactive sites.Hydrazide group nih.gov

Scientific Information on "this compound" is Not Available

After a comprehensive search of publicly available scientific literature and databases, no specific information was found for the chemical compound “this compound” regarding its role in the modulation of cellular pathways, including autophagy monitoring.

The search included broad queries for the compound itself, as well as for related chemical structures such as "diazoacetyl compounds" and "glycine hydrazide derivatives" in the context of cellular biology and autophagy. While these broader searches yielded information on related classes of molecules and their biological activities, they did not provide any specific data or research findings for "this compound."

One historical publication title from the "Bollettino della Società italiana di biologia sperimentale" in 1965 mentions "Experimental antineoplastic activity of hydrazone derivatives of N-diazoacetylglycine hydrazide." However, the content of this article is not readily accessible, and its focus appears to be on anti-cancer properties rather than the specific mechanisms of cellular pathway modulation as requested.

Furthermore, a patent for compounds modulating lysosomal processes mentions "diazoacetyl" as a potential chemical group. Lysosomal processes are related to autophagy, but this does not provide direct information on "this compound."

Due to the absence of specific research data on "this compound" and its effects on cellular pathways like autophagy in research models, it is not possible to generate the requested scientific article. The available information is insufficient to create a thorough, informative, and scientifically accurate report as per the user's instructions.

It is possible that "this compound" is a very new, highly specialized, or theoretical compound that has not yet been described in detail in the accessible scientific literature. It is also conceivable that the compound name is a synonym not widely used or contains a typographical error. Without further clarifying information, an article on this specific subject cannot be produced.

Computational and Theoretical Chemistry Applications

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting and analyzing the interaction between a ligand, such as Diazoacetylglycine hydrazide, and its biological target. frontiersin.org These methods provide insights into the binding affinity, conformation, and stability of the ligand-target complex, which are critical for drug discovery and design. frontiersin.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com For hydrazide derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, studies on various hydrazide-hydrazone derivatives have used molecular docking to predict their binding affinity to enzymes like laccase and epidermal growth factor receptor (EGFR). mdpi.comnih.govmdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site of the target protein. plos.org

The insights gained from these simulations are valuable for understanding the structure-activity relationship (SAR) of compounds like this compound. By visualizing how the molecule interacts with its target, researchers can make informed decisions to modify its structure to enhance potency and selectivity. plos.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a fundamental understanding of the electronic structure and reactivity of molecules. ornl.gov These first-principles methods, which solve the Schrödinger equation with certain approximations, are essential for predicting molecular properties without experimental data. ornl.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. utm.my DFT calculations can determine the distribution of electron density, which is crucial for understanding a molecule's reactivity and interaction with other molecules. utm.my For hydrazide derivatives, DFT studies have been employed to calculate various molecular descriptors that correlate with their biological activity. chemsociety.org.ng

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nanochemres.org Studies on hydrazine (B178648) derivatives have utilized DFT to calculate these energies to predict their potential as corrosion inhibitors and in solar cell applications. utm.mynanochemres.org Furthermore, DFT can be used to compute reactivity indices and binding energies, providing theoretical support for experimental findings. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgamercrystalassn.org This allows for the analysis of chemical bonds and intermolecular interactions based on the topology of the electron density. wikipedia.orgresearchgate.net

QTAIM analysis identifies critical points in the electron density, which reveal the nature of atomic interactions. researchgate.net A bond path, a line of maximum electron density linking two nuclei, is a universal indicator of a chemical bond. wiley-vch.de The properties of the electron density at the bond critical point (BCP) can be used to classify the type and strength of the interaction, including hydrogen bonds. researchgate.net For complex molecules, QTAIM can be used to analyze intramolecular and intermolecular hydrogen bonding, providing a deeper understanding of their structure and stability. researchgate.netnih.gov This level of analysis is crucial for understanding the subtle interactions that can govern the biological activity and material properties of compounds like this compound.

In Silico Approaches for Guiding Compound Design and Lead Optimization in Research

In silico methods are integral to modern drug discovery, providing a rational basis for the design of new compounds and the optimization of lead candidates. mdpi.com These computational approaches significantly accelerate the drug development process by prioritizing molecules for synthesis and experimental testing. arxiv.org

The process of lead optimization involves iteratively modifying a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. arxiv.orgupmbiomedicals.com Computational tools play a vital role in this process. For instance, structure-guided design, which utilizes the three-dimensional structure of the target protein, allows for the rational modification of a ligand to enhance its binding affinity and specificity. mmv.org This approach has been successfully applied to optimize inhibitors for various therapeutic targets. mmv.orgnih.gov

For hydrazide-containing compounds, in silico screening of chemical libraries has been used to identify novel and potent inhibitors of various enzymes. nih.gov Virtual screening, coupled with subsequent experimental validation, has proven to be an effective strategy for discovering new drug candidates. nih.gov Furthermore, computational studies can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities, helping to identify potential liabilities early in the drug discovery pipeline. chemsociety.org.ng The integration of these computational methods allows for a more efficient and targeted approach to developing new therapeutic agents based on scaffolds like this compound. dndi.org

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Methodologies for Diazoacetylglycine Hydrazide and Related Structures

The synthesis of diazo compounds and their derivatives is an area of continuous innovation, aimed at improving efficiency, safety, and access to a wider range of molecular diversity. For this compound, future synthetic strategies will likely focus on addressing the inherent reactivity and potential hazards associated with diazo compounds, while enabling the creation of analogues with fine-tuned properties.

Recent advancements in organic synthesis offer several promising avenues. One key area is the development of in situ generation methods for diazo compounds. acs.orgnih.gov These methods avoid the isolation of potentially explosive diazo intermediates by generating them directly in the reaction mixture where they are consumed. For instance, the slow addition of a hydrazone precursor to a mixture of an oxidant and the carboxylic acid can prevent the accumulation of the diazo compound. acs.orgnih.gov Applying such a strategy to the synthesis of this compound could involve the controlled reaction of a suitable glycine (B1666218) hydrazone derivative.

Another significant direction is the exploration of novel catalytic systems . Metalloporphyrins, particularly those complexed with iron or cobalt, have emerged as efficient catalysts for reactions involving diazo compounds, such as carbene-transfer reactions. mdpi.comnih.gov Future work could involve developing metalloporphyrin-based catalysts tailored for the synthesis of this compound, potentially leading to higher yields and selectivities. The design of new ligands for transition metal catalysts also plays a crucial role in enhancing the efficiency of diazo compound transformations. worldscientific.com

Furthermore, the development of safer and more efficient diazo-transfer reagents is a critical area of research. organic-chemistry.org While traditional sulfonyl azides are effective, their potential for explosive decomposition is a significant drawback. organic-chemistry.org Research into polymer-supported benzenesulfonyl azides and other novel reagents like 2-azido-4,6-dimethoxy-1,3,5-triazine (B1655035) (ADT) offers safer alternatives for the synthesis of diazo compounds, which could be adapted for the production of this compound and its analogues. organic-chemistry.org

The synthesis of the hydrazide moiety itself also presents opportunities for innovation. While traditionally formed from esters or acyl chlorides, newer methods like the transamidation of N-Boc, N-nitroso, and N-tosyl amides with hydrazine (B178648) hydrate (B1144303) offer mild and efficient alternatives. mdpi.com The application of mechanochemical synthesis or solid-state melt reactions could also provide more sustainable and efficient routes to hydrazide derivatives. rsc.org

A summary of potential novel synthetic approaches is presented in the table below.

Synthetic ApproachDescriptionPotential Advantage for this compound Synthesis
In Situ Generation Formation of the diazo compound directly in the reaction vessel for immediate consumption.Enhanced safety by avoiding the isolation of potentially hazardous diazo intermediates.
Novel Catalysis Use of advanced catalysts like metalloporphyrins or catalysts with newly designed ligands.Increased reaction efficiency, yield, and selectivity. mdpi.comnih.gov
Safer Diazo-Transfer Reagents Employment of reagents like polymer-supported sulfonyl azides or ADT.Improved process safety during the introduction of the diazo group. organic-chemistry.org
Advanced Hydrazide Synthesis Utilization of methods like transamidation or mechanochemistry.Milder reaction conditions and potentially higher yields for the hydrazide formation. mdpi.comrsc.org

Exploration of Undiscovered Biological Targets and Pathways in Advanced Research Models

While early studies identified this compound as an antitumour and mutagenic agent, its precise molecular targets and mechanisms of action remain largely uncharacterized. raineslab.com Future research will be directed towards elucidating these biological interactions using advanced models and techniques.

A promising strategy involves the use of this compound and its analogues as chemical probes . nih.govnih.gov The diazo group itself is a versatile functional group for chemical biology applications. raineslab.comnih.govnih.gov It can be used in photoaffinity labeling , where irradiation with UV light generates a highly reactive carbene that can covalently bind to nearby biomolecules, thus identifying specific binding partners within a cell. nih.gov This technique could be instrumental in mapping the protein and nucleic acid interaction landscape of this compound.

The development of structurally related hydrazide-hydrazone derivatives has shown success in identifying inhibitors for various enzyme classes. For instance, different hydrazide derivatives have been investigated as inhibitors of carbonic anhydrases, aspartic proteases, and monoamine oxidases. nih.govtandfonline.commdpi.com By synthesizing a library of compounds based on the this compound scaffold, researchers can screen for inhibitory activity against a wide range of enzymes, potentially uncovering novel therapeutic targets. For example, some aryl benzoyl hydrazide derivatives have been identified as inhibitors of the RNA-dependent RNA polymerase (RdRp) of the influenza virus, suggesting a potential antiviral application for related structures. frontiersin.org

The use of advanced research models will be crucial in this exploration. Beyond traditional cell cultures, the use of organoids , patient-derived xenografts (PDXs) , and genetically engineered mouse models (GEMMs) can provide a more physiologically relevant context to study the biological effects and potential therapeutic efficacy of this compound. These models can help to understand how the compound behaves in a complex tissue environment and to identify pathways that are dysregulated in disease states.

The metabolic stability and reactivity of the diazo group in a cellular context are also important areas for future investigation. acs.org Understanding how this compound is metabolized and whether it remains intact to reach its target is critical for its development as a therapeutic agent.

Research ApproachDescriptionPotential Outcome for this compound
Photoaffinity Labeling Using UV activation to induce covalent binding of the compound to its biological targets.Identification of specific protein and nucleic acid interaction partners. nih.gov
Analogue Screening Synthesizing and testing a library of related hydrazide derivatives against various enzymes.Discovery of novel enzyme inhibitory activities and potential therapeutic targets. nih.govtandfonline.commdpi.com
Advanced Disease Models Utilizing organoids, PDXs, and GEMMs to study the compound's effects in a more realistic biological setting.Better understanding of in vivo efficacy, mechanism of action, and identification of relevant biological pathways.
Metabolic Stability Studies Investigating the fate of the diazo group within a cellular environment.Assessment of the compound's ability to reach its target intact and exert its biological function. acs.org

Integration of Advanced Analytical and Computational Techniques for Deeper Mechanistic Understanding

A comprehensive understanding of the reaction mechanisms and structure-activity relationships of this compound requires the integration of sophisticated analytical and computational tools.

Advanced analytical techniques are essential for monitoring the synthesis and reactions of this compound in real-time. In situ reaction monitoring using technologies like ReactIR (Infrared Spectroscopy) and FlowNMR (Nuclear Magnetic Resonance) can provide detailed mechanistic insights into the formation of diazo compounds and their subsequent reactions, helping to optimize reaction conditions and ensure safety. acs.orgucc.ieMass spectrometry , particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for detecting and characterizing reactive intermediates that are often short-lived and present in low concentrations. nih.gov This would be invaluable for studying the transient species formed from this compound. Liquid chromatography tandem mass spectrometry (LC-MS/MS) can be employed to study the degradation pathways of diazo compounds, providing a deeper understanding of their stability and reactivity. researchgate.net

Computational chemistry offers a complementary approach to experimental studies. Density Functional Theory (DFT) calculations can be used to model the reactivity and reaction mechanisms of diazo compounds at the molecular level. nih.govacs.org Such calculations can help to predict the favorability of different reaction pathways, understand the role of catalysts, and explain observed selectivities. acs.org For example, computational studies can elucidate the energetics of C-H versus O-H bond insertion reactions for carbenes generated from diazo compounds, providing a theoretical framework for their reactivity. acs.org Quantum chemical methods can also be used to study the non-covalent interactions between this compound and potential biological targets, aiding in the rational design of more potent and selective analogues. researchgate.net The distortion/interaction model, for instance, can be used to analyze the reactivity of diazo esters in cycloaddition reactions. nih.gov

The combination of these advanced analytical and computational methods will enable a multi-faceted approach to understanding this compound, from its fundamental chemical properties to its complex biological interactions.

TechniqueApplication to this compound ResearchExpected Insights
In Situ Spectroscopy (ReactIR, FlowNMR) Real-time monitoring of synthetic reactions.Detailed mechanistic understanding of formation and subsequent reactions, optimization of reaction conditions. acs.orgucc.ie
Advanced Mass Spectrometry (ESI-MS, LC-MS/MS) Detection of reactive intermediates and analysis of degradation products.Identification of transient species in reaction pathways and understanding of compound stability. nih.govresearchgate.net
Density Functional Theory (DFT) Modeling of reaction mechanisms and electronic structures.Prediction of reactivity, elucidation of catalytic cycles, and rationalization of selectivity. nih.govacs.org
Quantum Chemical Calculations Studying interactions with biological macromolecules.Understanding binding modes and guiding the design of new analogues with improved biological activity. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.